molecular formula C18H14ClN2NaO3 B12655102 Sodium N-(4-chlorobenzoyl)-L-tryptophanate CAS No. 56116-64-4

Sodium N-(4-chlorobenzoyl)-L-tryptophanate

Cat. No.: B12655102
CAS No.: 56116-64-4
M. Wt: 364.8 g/mol
InChI Key: OFGMOCGAPXFVHA-NTISSMGPSA-M
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Description

Sodium N-(4-chlorobenzoyl)-L-tryptophanate is a chemical compound that combines the properties of sodium, 4-chlorobenzoyl, and L-tryptophanate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(4-chlorobenzoyl)-L-tryptophanate typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:

    Preparation of Reactants: Ensuring high purity of 4-chlorobenzoyl chloride and L-tryptophan.

    Reaction: Conducting the reaction in a solvent with continuous stirring and temperature control.

    Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(4-chlorobenzoyl)-L-tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium N-(4-chlorobenzoyl)-L-tryptophanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers and other materials where specific chemical properties are desired.

Mechanism of Action

The mechanism by which Sodium N-(4-chlorobenzoyl)-L-tryptophanate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The L-tryptophanate moiety can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium N-(4-chlorobenzoyl)-L-phenylalaninate
  • Sodium N-(4-chlorobenzoyl)-L-tyrosinate
  • Sodium N-(4-chlorobenzoyl)-L-histidinate

Uniqueness

Sodium N-(4-chlorobenzoyl)-L-tryptophanate is unique due to the presence of the L-tryptophanate moiety, which imparts specific properties related to its interaction with biological molecules. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

56116-64-4

Molecular Formula

C18H14ClN2NaO3

Molecular Weight

364.8 g/mol

IUPAC Name

sodium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C18H15ClN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1/t16-;/m0./s1

InChI Key

OFGMOCGAPXFVHA-NTISSMGPSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]

Origin of Product

United States

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